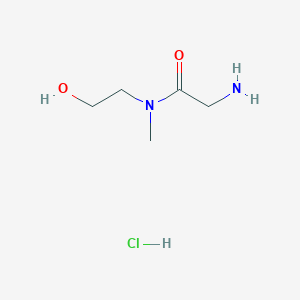

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of aminoacetamide research, which has its roots in early twentieth-century organic chemistry. The foundational work on glycinamide compounds was initially established by German chemists Ernest Koenigs and colleagues in 1909, who first synthesized glycinamide compounds and their derivatives. This early research established the groundwork for understanding the chemical behavior and synthetic accessibility of amino acid amide derivatives, which would later influence the development of more complex aminoacetamide structures.

The synthesis methodology for related aminoacetamide hydrochloride compounds has evolved significantly over the decades, with modern approaches focusing on improved efficiency and scalability. Contemporary synthetic routes for aminoacetamide hydrochlorides, including compounds structurally related to this compound, often employ protection-deprotection strategies using tert-butoxycarbonyl protecting groups followed by deprotection and salt formation procedures. These methodological advances have made it possible to produce such compounds with high purity levels, often exceeding 99 percent, which is essential for research applications requiring precise chemical characterization.

The compound's emergence in commercial chemical catalogs and research supply chains reflects the growing demand for specialized aminoacetamide derivatives in various research fields. The availability of this compound through major chemical suppliers indicates its established role as a research chemical, with standardized quality control measures ensuring consistent molecular properties for scientific investigations. This commercialization represents the culmination of decades of synthetic organic chemistry development and reflects the compound's proven utility in research applications.

Significance in Polymer Science and Organic Chemistry

The significance of this compound in polymer science stems from its potential role as a building block for advanced polymeric materials and its structural relationship to compounds that have demonstrated utility in polymer conjugation applications. The compound's unique combination of functional groups positions it as a valuable intermediate for the synthesis of specialized polymeric materials that require precise molecular architecture and specific chemical functionalities. The presence of both amino and hydroxyethyl groups provides multiple sites for chemical modification and cross-linking reactions, which are fundamental processes in polymer chemistry.

Research in polymer-protein conjugation has highlighted the importance of compounds structurally related to this compound, particularly those containing bis-2-hydroxyethylglycinamide moieties, which serve as effective linkers in the preparation of polymer conjugated prodrugs. These applications demonstrate the broader significance of hydroxyethyl-substituted aminoacetamide derivatives in creating biodegradable and biocompatible polymer systems. The compound's structural features suggest potential applications in similar conjugation chemistry, where controlled release mechanisms and biocompatibility are critical design considerations.

The compound's relevance extends to the development of specialized polymeric materials with unique properties, such as those exhibiting upper critical solution temperature behavior or high-strength hydrogel formation. Related aminoacetamide derivatives, particularly those incorporating glycinamide structures, have shown remarkable properties in aqueous polymer systems, including aggregation behavior, thermoreversible sol-gel transitions, and mechanical strength enhancement. These findings suggest that this compound may serve as a precursor or building block for similar high-performance polymeric materials.

Furthermore, the compound's potential role in chemical probe development has been indicated through research involving aminoacetamide derivatives in the synthesis of compounds targeting specific protein domains. This application area represents a growing intersection between organic chemistry and chemical biology, where precisely designed small molecules serve as tools for understanding biological systems. The structural characteristics of this compound, including its hydrogen bonding capabilities and conformational flexibility, make it a candidate for incorporation into chemical probe architectures designed to investigate protein-protein interactions and enzymatic processes.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-7(2-3-8)5(9)4-6;/h8H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFBKDHGVQRFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-12-8 | |

| Record name | Acetamide, 2-amino-N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Amino Protection

- Starting Material: Glycine methyl ester hydrochloride.

- Reagents: tert-Butyl dicarbonate (Boc2O) for amino protection.

- Solvents: Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), 1,4-dioxane, or methylene dichloride.

- Base: Alkali such as 15% aqueous sodium carbonate or sodium bicarbonate solution.

- Conditions: Reaction temperature maintained between 0 °C and 30 °C, typically around 15–20 °C.

- Molar Ratios: Glycine methyl ester hydrochloride to tert-butyl dicarbonate is 1.0:1.0–1.5; to alkali is 1.0:1.0–3.0; solvent volume ratio about 1 g substrate to 8–10 mL solvent.

- Outcome: Formation of Boc-glycine methyl ester with high yield (~96%) and purity (~98.8% GC) after extraction and concentration.

Amidation (Aminolysis)

- Starting Material: Boc-glycine methyl ester.

- Reagents: N,N-dimethylaniline as the amine source.

- Solvent: MTBE or THF.

- Conditions: Reaction temperature 30–60 °C (optimal 40–45 °C), reaction pressure 0.1–1.0 MPa (optimal 0.5–0.8 MPa).

- Molar Ratios: Boc-glycine methyl ester to N,N-dimethylaniline is 1.0:10.0–25.0 (optimal 1:15–20); solvent volume ratio 1 g substrate to 8–10 mL solvent.

- Process: The reaction is conducted in a pressurized autoclave with nitrogen displacement to maintain inert atmosphere.

- Outcome: Formation of N,N-dimethyl-Boc-glycinamide with yield around 91% and purity ~98.6% GC after filtration and concentration.

Deprotection and Salification

- Starting Material: N,N-dimethyl-Boc-glycinamide.

- Reagents: Acid such as hydrogen chloride gas, hydrochloric acid in ethanol, formic acid, trifluoroacetic acid, or methanesulfonic acid.

- Solvent: Ethers or esters such as THF, 1,4-dioxane, ethyl acetate, or isopropyl acetate.

- Conditions: Reaction temperature 30–60 °C (optimal 40–45 °C).

- Molar Ratios: N,N-dimethyl-Boc-glycinamide to acid is 1.0:3.0–5.0 (optimal 1:3.5–4.5); solvent volume ratio 1 g substrate to 8–10 mL solvent.

- Process: Boc group is removed and the product is converted into the hydrochloride salt.

- Outcome: Crystallization and filtration yield 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride with purity >99% and overall process yield between 78–84%.

| Step | Starting Material | Reagents/Conditions | Temp (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Solvent(s) |

|---|---|---|---|---|---|---|---|

| Amino Protection | Glycine methyl ester HCl | Boc2O, alkali (Na2CO3 or NaHCO3) | 0–30 | Atmospheric | 96.2 | 98.8 | THF, MTBE, 1,4-dioxane, CH2Cl2 |

| Amidation | Boc-glycine methyl ester | N,N-dimethylaniline, 0.1–1.0 MPa | 30–60 | 0.1–1.0 | 91.2 | 98.6 | MTBE, THF |

| Deprotection/Salification | N,N-dimethyl-Boc-glycinamide | HCl (gas or solution), acid in ethers/esters | 30–60 | Atmospheric | — | >99 | THF, 1,4-dioxane, ethyl acetate |

- The method uses inexpensive and readily available raw materials.

- Reaction conditions are mild and controllable.

- The process avoids the use of expensive condensing agents like HOBt, EDC/HCl, or CDI, which are common in other amidation methods.

- The overall yield is high (78–84%), and product purity exceeds 99%.

- The process generates minimal waste (no significant waste gas, wastewater, or solid residues), reducing environmental impact and production costs.

- The synthesis is scalable and suitable for industrial production.

- The amino protection step is crucial for preventing side reactions and ensuring high purity.

- The amidation step requires controlled pressure and temperature to maximize yield and purity.

- Deprotection under acidic conditions is efficient and leads directly to the hydrochloride salt, simplifying purification.

- The process benefits from direct isolation of intermediates with high purity (>98%), facilitating quality control.

- Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of intermediates, e.g., Boc-glycine methyl ester shows characteristic peaks at δ 1.38 (tert-butyl methyls), δ 3.68 (methyl ester), δ 3.90 (methylene), and δ 7.90 (amino proton).

The preparation of this compound is efficiently achieved through a three-step process involving amino protection, amidation, and deprotection/salification. This method is distinguished by its use of cost-effective reagents, mild reaction conditions, and high yield and purity, making it highly suitable for large-scale industrial synthesis. The process also aligns with green chemistry principles by minimizing waste and simplifying operations.

Chemical Reactions Analysis

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in peptide synthesis.

Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.

Medicine: It plays a role in the development of pharmaceutical drugs, particularly in the stabilization of active ingredients.

Industry: The compound is employed in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride exerts its effects involves the protection of functional groups during chemical reactions. It acts by forming stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include the amino and hydroxyl groups, which are crucial for maintaining the integrity of the compound during synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to the acetamide hydrochloride family, where nitrogen substituents and functional groups dictate physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features

Pharmacological and Functional Differences

Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound increases water solubility, making it suitable for intravenous formulations. In contrast, cyclohexyl () and diphenylethyl () analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration . Midodrine’s dimethoxyphenyl group balances hydrophilicity and receptor affinity, enabling oral bioavailability .

Therapeutic Applications :

- Midodrine is FDA-approved for orthostatic hypotension, leveraging its adrenergic receptor agonism .

- The diphenylethyl analog () showed anticonvulsant efficacy in rodent models, suggesting divergent mechanisms from the target compound .

Synthetic Utility :

Biological Activity

2-Amino-N-(2-hydroxyethyl)-N-methylacetamide hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is primarily investigated for its therapeutic applications in various medical fields, including oncology and neurology. This article delves into the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amine group, a hydroxyl group, and a methylacetamide moiety. This unique combination contributes to its solubility and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to influence neurotransmitter systems and inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. Notable findings include:

- Cell Lines Tested : A-549 (lung cancer), MCF-7 (breast cancer), HT-29 (colon cancer).

- IC50 Values : The compound demonstrated significant antiproliferative effects with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 7g | A-549 | 0.90 | Doxorubicin | 1.10 |

| 7g | MCF-7 | 0.85 | Doxorubicin | 1.10 |

| 7e | HT-29 | 0.95 | Erlotinib | 0.08 |

This table summarizes the efficacy of selected derivatives against various cancer cell lines compared to standard chemotherapy agents.

Inhibition of Protein Interactions

The compound has also been studied for its ability to inhibit crucial protein-protein interactions involved in cancer progression, particularly the MDM2–p53 interaction. This inhibition is a promising strategy for cancer therapy as it can restore p53 function in tumors where it is inactive.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Neurodegenerative Diseases : A study focused on the role of caspases in neurodegeneration revealed that derivatives of this compound showed selective inhibition against caspase-2 (Casp2), which is implicated in Alzheimer's disease. The findings suggested that these compounds could serve as potential therapeutic agents for neurodegenerative conditions due to their selective inhibition profile .

- Inhibition Studies on CDKs : Inhibitory activity against cyclin-dependent kinases (CDKs) was observed in several derivatives, with IC50 values ranging from 15 to 31 nM. This suggests their potential as targeted therapeutics in cancer treatment .

- Antiviral Activity : Emerging research indicates that certain derivatives may possess antiviral properties, inhibiting various viral strains, although more studies are needed to confirm these effects .

Q & A

Q. How can researchers validate synthetic intermediates or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.